Adenosine, 5'-deoxy-2',3'-o-(1-methylethylidene)-5'-oxo-
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Overview
Description
Adenosine, 5’-deoxy-2’,3’-o-(1-methylethylidene)-5’-oxo- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 5’-deoxy-2’,3’-o-(1-methylethylidene)-5’-oxo- typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine using a methylethylidene group. This is followed by the oxidation of the 5’ hydroxyl group to form the oxo group. The reaction conditions often include the use of protecting agents, oxidizing agents, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 5’-deoxy-2’,3’-o-(1-methylethylidene)-5’-oxo- can undergo various chemical reactions, including:
Oxidation: The oxo group at the 5’ position can be further oxidized under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The methylethylidene group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Adenosine, 5’-deoxy-2’,3’-o-(1-methylethylidene)-5’-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of adenosine, 5’-deoxy-2’,3’-o-(1-methylethylidene)-5’-oxo- involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes, receptors, or other proteins involved in cellular signaling and metabolism. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, which lacks the methylethylidene and oxo modifications.
5’-Amino-5’-deoxy-2’,3’-o-(1-methylethylidene)-adenosine: A similar compound with an amino group at the 5’ position instead of an oxo group.
Uniqueness
Adenosine, 5’-deoxy-2’,3’-o-(1-methylethylidene)-5’-oxo- is unique due to its specific modifications, which confer distinct chemical properties and potential applications. These modifications can enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H15N5O4 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(3aR,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde |
InChI |
InChI=1S/C13H15N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h3-6,8-9,12H,1-2H3,(H2,14,15,16)/t6-,8-,9-,12?/m1/s1 |
InChI Key |
ZONZSERWDRIYJR-PUXKXDTASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)C=O)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)C=O)C |
Origin of Product |
United States |
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